molecular formula C8H7BrO3S B170256 Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate CAS No. 137090-42-7

Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate

Cat. No. B170256
Key on ui cas rn: 137090-42-7
M. Wt: 263.11 g/mol
InChI Key: LXADGPLPPGQZNI-UHFFFAOYSA-N
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Patent
US08765746B2

Procedure details

To a 500 mL round bottom flask was added a suspension of sodium hydride (1.950 g, 48.76 mmol) in tetrahydrofuran (250.00 mL, 3082.3 mmol). Dimethyl carbonate (8.218 mL, 97.53 mmol) was added followed by 2-bromo-5-acetylthiophene (5.000 g, 24.382 mmol) which was added in portions. The reaction mixture was heated to 60° C. and allowed to stir for 18 hours. The reaction was cooled to ambient temperature and quenched by the dropwise addition of water (100.0 mL). The mixture was acidified to pH 2 with 6N HCl (8.00 mL) and extracted with diethyl ether (150.00 mL×3). The combined organic layers were dried over anhydrous MgSO4, filtered and concentrated under reduced pressure. The crude material was split in half and dry loaded onto silica gel and then purified using a ISCO (40 g cartridge, gradient hexanes to 25% EtOAc over 30 min) to afford the title compound (5.547 g, 82%) as a brown oil. LC/MS (AA) ES+ 263, 265. 1H NMR (dmso-d6, 400 MHz): δ 7.87 (d, 1H), 7.45 (d, 1H), 4.13 (s, 2H), 3.65 (s, 3H).
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
8.218 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
[H-].[Na+].O1CCCC1.[C:8](=[O:13])([O:11][CH3:12])OC.[Br:14][C:15]1[S:16][C:17]([C:20](=[O:22])[CH3:21])=[CH:18][CH:19]=1>>[Br:14][C:15]1[S:16][C:17]([C:20](=[O:22])[CH2:21][C:8]([O:11][CH3:12])=[O:13])=[CH:18][CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.95 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
250 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
8.218 mL
Type
reactant
Smiles
C(OC)(OC)=O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1SC(=CC1)C(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
to stir for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a 500 mL round bottom flask was added
ADDITION
Type
ADDITION
Details
was added in portions
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
quenched by the dropwise addition of water (100.0 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (150.00 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was split in half
CUSTOM
Type
CUSTOM
Details
dry
CUSTOM
Type
CUSTOM
Details
purified
CUSTOM
Type
CUSTOM
Details
a ISCO (40 g cartridge, gradient hexanes to 25% EtOAc over 30 min)
Duration
30 min

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC=C(S1)C(CC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.547 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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